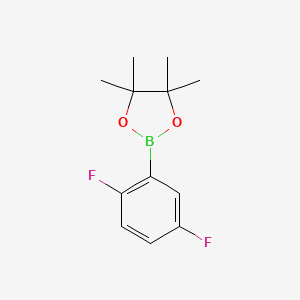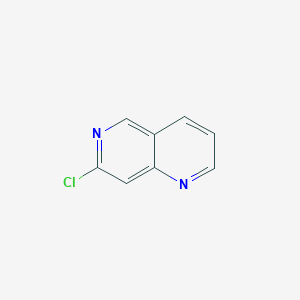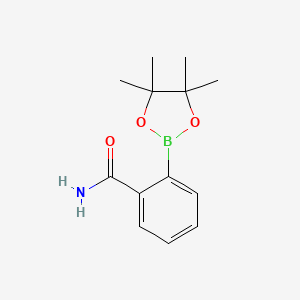
2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,5-difluorophenylacetic acid with boron trifluoride diethyl etherate or other boron sources. The resulting boronic acid undergoes further reactions to form the desired compound .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a boron atom bonded to two fluorine atoms and a phenyl ring. The tetramethyl substitution on the boron atom enhances its stability and reactivity .
Chemical Reactions Analysis
This compound can participate in various reactions, including Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of complex organic molecules. It serves as a versatile building block in organic synthesis .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Boron-Containing Stilbene Derivatives
A study by Das et al. (2015) describes the synthesis of novel boron-containing stilbene derivatives using 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These derivatives were synthesized with high yields and used to create boron-capped polyenes, potentially applicable in LCD technology and as therapeutic agents for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Application in Polymerization Processes
Yokozawa et al. (2011) investigated the use of this compound in the polymerization of poly(3-hexylthiophene), demonstrating its effectiveness in producing polymers with narrow molecular weight distributions and high regioregularity, significant for materials science applications (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Synthesis of Modified Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives
Spencer et al. (2002) synthesized derivatives of 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with mercapto- and piperazino groups. These compounds were explored for their inhibitory activity against serine proteases, indicating potential pharmaceutical applications (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Development of Propargylation Reagents
Fandrick et al. (2012) discussed a scalable process for preparing 2-(3-trimethylsilyl-2-propynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting its use as a general propargylation reagent in various chemical syntheses (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
Synthesis of Lipogenic Inhibitors
Das et al. (2011) synthesized a library of boron-containing stilbene derivatives using 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds exhibited lipogenesis inhibitory effects and potential as lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Structural Versatility in Crystal Formation
Batsanov et al. (2012) investigated polymorphs of compounds derived from 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, revealing insights into their structural versatility and potential applications in materials science (Batsanov, Howard, Albesa-Jové, Collings, Liu, Mkhalid, Thibault, & Marder, 2012).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as (2s)-4-(2,5-difluorophenyl)-n-methyl-2-phenyl-n-piperidin-4-yl-2,5-dihydro-1h-pyrrole-1-carboxamide, have been shown to target the kinesin-like protein kif11 .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki-miyaura cross-coupling reactions and the preparation of selective sphingosine phosphate receptor antagonists .
Result of Action
It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals .
Action Environment
Safety data sheets for similar compounds suggest that they should be stored in a well-ventilated place and kept away from heat and sources of ignition .
Propriétés
IUPAC Name |
2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHQMCOFRAYOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581481 | |
| Record name | 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
408492-25-1 | |
| Record name | 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















